molecular formula C19H17NO4 B1392561 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid CAS No. 1243089-67-9

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B1392561
CAS No.: 1243089-67-9
M. Wt: 323.3 g/mol
InChI Key: CTNYRULDKICVLE-UHFFFAOYSA-N
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Description

Product Overview 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid is a high-purity fine chemical intended for research and development purposes. This compound has the Molecular Formula C 19 H 17 NO 4 and a Molecular Weight of 323.34 g/mol. It is assigned CAS Number 1243089-67-9 . Research Significance of the Indole Scaffold The indole nucleus is a privileged structure in medicinal chemistry and drug discovery. It is a fundamental component of numerous bioactive aromatic compounds and natural products, such as the amino acid tryptophan . Synthetic drug molecules containing the indole scaffold are known to bind with high affinity to multiple receptors, making them valuable templates for developing novel therapeutic agents . Researchers actively synthesize and screen a wide variety of indole derivatives to explore their potential. Potential Research Applications Indole derivatives, as a class, demonstrate a remarkably broad spectrum of biological activities in scientific research. Published studies have documented indole-based compounds with significant antiviral activity against viruses such as influenza A, Coxsackie B4, and hepatitis C . Furthermore, this chemical family has shown promise in investigations of anticancer, anti-inflammatory, antimicrobial, antioxidant, and antitubercular properties, highlighting its immense potential for various pharmaceutical and life science research programs . The specific functional groups on this compound, including the formyl and carboxylic acid moieties, make it a versatile and key intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Usage Note This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

3-formyl-6-methoxy-1-[(4-methylphenyl)methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-3-5-13(6-4-12)10-20-17-9-14(24-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNYRULDKICVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Indole Core

The indole nucleus can be assembled via classical methods such as the Fischer indole synthesis starting from substituted anilines and ketones or via modern cyclization techniques. For this compound, the starting material is often a 6-methoxy-substituted aniline derivative to ensure the methoxy group is correctly positioned.

Introduction of the Methoxy Group

The methoxy group at position 6 can be introduced by methylation of the corresponding hydroxy-indole intermediate. This is commonly achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in N,N-dimethylformamide (DMF), typically at room temperature to moderate heat. Reported yields for similar methylation reactions of indole carboxylic acids range from 78% to 87% under these conditions.

Step Reagents & Conditions Yield (%) Notes
Methylation Indole-6-carboxylic acid, K2CO3, MeI, DMF, 20-60°C, 2-19 h 78-87% Reaction under inert atmosphere preferred

N-Alkylation with 4-Methylbenzyl Group

The N-1 position of the indole is alkylated using 4-methylbenzyl halides (e.g., 4-methylbenzyl bromide) under basic conditions. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO). The reaction is conducted at room temperature or slightly elevated temperatures to ensure selective alkylation without affecting other functional groups.

Formylation at Position 3

The formyl group at position 3 is introduced via the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This electrophilic aromatic substitution selectively introduces the aldehyde group at the 3-position of the indole ring.

Step Reagents & Conditions Notes
Formylation DMF, POCl3, low temperature (0-5°C) Selective formylation at C-3 of indole

Carboxylation / Preservation of Carboxylic Acid Group

The carboxylic acid at position 2 can be introduced via carboxylation reactions such as the Kolbe-Schmitt reaction or preserved if present on the starting material. Protection/deprotection strategies may be employed during the multi-step synthesis to prevent unwanted side reactions. The final compound is obtained after purification, typically by recrystallization or chromatographic methods.

Step No. Transformation Reagents/Conditions Yield (%) Remarks
1 Indole core synthesis Fischer indole synthesis or alternative Variable Starting from 6-methoxyaniline
2 Methylation of hydroxy group MeI, K2CO3, DMF, rt to 60°C, 2-19 h 78-87 Ensures methoxy at position 6
3 N-Alkylation 4-Methylbenzyl bromide, base, DMF/DMSO Moderate Selective N-1 substitution
4 Formylation at C-3 Vilsmeier-Haack (DMF + POCl3), 0-5°C Moderate Aldehyde introduction
5 Carboxylation or preservation Kolbe-Schmitt or starting material carboxylic acid High Final acid group installation
  • The methylation step is critical for the methoxy substitution and is optimized by controlling the base amount, temperature, and reaction time to maximize yield and minimize side reactions.
  • The Vilsmeier-Haack formylation is highly regioselective for the 3-position of the indole ring, with reaction temperature and reagent stoichiometry influencing yield and purity.
  • N-alkylation must be carefully controlled to avoid over-alkylation or alkylation at undesired positions; polar aprotic solvents and mild bases are preferred.
  • Industrial scale synthesis may employ continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact.
  • Purification typically involves flash chromatography or recrystallization, with yields varying depending on the scale and purity requirements.

The preparation of 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid is achieved through a multi-step synthetic route involving indole core construction, regioselective methylation, N-alkylation, selective formylation, and carboxyl group installation or preservation. Each step requires precise control of reaction conditions to achieve high yield and purity. The methods described are supported by diverse literature sources and reflect current best practices in the synthesis of substituted indole derivatives.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

    Oxidation: 3-Carboxy-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid.

    Reduction: 3-Hydroxymethyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the potential of 3-formyl derivatives, including 3-formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid, in the design of novel antitumor agents. For instance, derivatives targeting the 14-3-3η protein have shown promising results in inhibiting liver cancer cell lines such as Hep G2 and Bel-7402 . These compounds exhibit a mechanism of action that involves disrupting protein-protein interactions critical for cancer cell survival.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Research indicates that indole derivatives can inhibit the growth of various fungi, including Candida species. The structure of this compound allows it to interact with fungal proteins involved in biofilm formation and virulence . This property is crucial for developing new antifungal therapies, especially against resistant strains.

Reactant for Synthesis

This compound serves as a versatile reactant in organic synthesis. It can be utilized to create various derivatives through reactions such as Knoevenagel condensation, which produces indolyl alkenes with antibacterial properties . These derivatives have been explored for their potential use as selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents.

Case Studies and Research Findings

Study Focus Findings
Study on Liver Cancer Treatment Antitumor activityCompound C11 derived from indole showed significant inhibitory effects on liver cancer cell lines, indicating potential for further development as an anticancer drug.
Antifungal Activity Assessment Antifungal propertiesIndole derivatives exhibited strong antifungal activity against Candida species, suggesting their utility in treating fungal infections, particularly those resistant to existing treatments.
Synthesis of Indole Derivatives Organic synthesisThe compound was successfully used to synthesize indolyl alkenes with notable antibacterial activity, showcasing its versatility in drug development.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, influencing biological pathways. The formyl and carboxylic acid groups might play a role in binding to active sites or altering molecular interactions.

Comparison with Similar Compounds

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid (CAS: 156362-00-4)

  • Molecular Formula: C₁₃H₁₃NO₄
  • Key Difference : The N1 substituent is an ethyl group instead of 4-methylbenzyl.

3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic Acid (CAS: 893732-02-0)

  • Molecular Formula: C₁₂H₁₁NO₄
  • Key Difference : A methyl group at N1 instead of 4-methylbenzyl.
  • Impact : Simpler structure with lower molecular weight (233.22 g/mol), likely affecting binding affinity in biological targets .

Functional Group Variations at Position 3

3-(2-(Dimethylamino)-2-oxoacetyl)-1-methyl-1H-indole-6-carboxylic Acid

  • Key Difference: Position 3 has a dimethylamino-acetyl group instead of formyl.

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acids (e.g., 2a-2c)

  • Key Difference: A thiazolidinone ring replaces the formyl group.
  • Impact: The thiazolidinone moiety introduces sulfur-based hydrogen bonding and tautomerism, which may enhance binding to enzymes like tubulin .

Substituent Variations at Position 6

2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile

  • Key Difference : A chloro group at position 6 instead of methoxy.

5-Fluoro-3-[2-(4-hydroxyanilino)-4-oxo-thiazol-5-ylidene]methyl]-1H-indole-2-carboxylic Acid

  • Key Difference: A fluorine atom at position 5 and a hydroxyl-anilino-thiazole substituent.
  • Impact: Fluorine increases electronegativity and metabolic stability, while the hydroxyl-anilino group enables π-π stacking interactions in biological targets .

Structural and Functional Analysis Table

Compound Name N1 Substituent Position 3 Group Position 6 Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Methylbenzyl Formyl Methoxy 323.3 High lipophilicity, Schiff base formation
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-... Ethyl Formyl Methoxy 247.25 Simplified structure for SAR studies
3-(2-(Dimethylamino)-2-oxoacetyl)-1-met... Methyl Dimethylamino-acetyl - - Enhanced hydrogen bonding
3-[(2-Amino-4-oxo-thiazol-5-ylidene)met... - Thiazolidinone - - Tubulin binding for anticancer activity
2-Benzyl-6-chloro-1-(4-methylphenyl)-1H... 4-Methylphenyl Nitrile Chloro - Reduced electron density

Biological Activity

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in cancer treatment and as an antiviral agent. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its cytotoxicity against various cancer cell lines and its possible mechanisms of action.

  • Molecular Formula : C15H15NO4
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 1243089-67-9

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of substituted indoles with appropriate aldehydes and carboxylic acids under controlled conditions. The characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicate significant cytotoxic effects, particularly against:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)2.0Induction of apoptosis
A549 (Lung Cancer)5.5Cell cycle arrest
HCT116 (Colon Cancer)3.8Apoptotic pathway activation

The compound demonstrated an IC50 value as low as 2 µM against MCF-7 cells, indicating high potency in inhibiting cancer cell proliferation. Flow cytometry analysis revealed an increase in Annexin-V positive cells, suggesting that the compound induces apoptosis through mitochondrial pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways, as evidenced by increased Annexin-V staining in treated cells.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to S-phase arrest in cancer cells, preventing further cell division and promoting cell death .
  • Inhibition of Viral Replication : Preliminary studies suggest potential antiviral activity, particularly against HIV integrase, where derivatives have shown promising inhibitory effects .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • In one study, derivatives of indole carboxylic acids exhibited significant inhibition of HIV integrase with IC50 values ranging from 0.13 to 6.85 µM, showcasing the structural importance of indole derivatives in antiviral drug design .
  • Another investigation focused on the cytotoxic effects against multiple human cancer cell lines, confirming that structural modifications can enhance biological activity significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid

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